N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

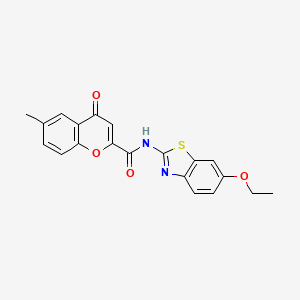

This compound (CAS: 873082-70-3) features a benzothiazole ring substituted with an ethoxy group at the 6-position, connected via a carboxamide linker to a 6-methyl-4-oxo-chromene moiety . Its molecular formula is $ \text{C}{20}\text{H}{16}\text{N}{2}\text{O}{4}\text{S} $, with a molecular weight of 380.417 g/mol.

Properties

Molecular Formula |

C20H16N2O4S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H16N2O4S/c1-3-25-12-5-6-14-18(9-12)27-20(21-14)22-19(24)17-10-15(23)13-8-11(2)4-7-16(13)26-17/h4-10H,3H2,1-2H3,(H,21,22,24) |

InChI Key |

WTKLPVCWRNOTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

Antimicrobial Activity

Preliminary studies have indicated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide possesses antimicrobial properties. It has shown efficacy against various bacterial strains, including:

| Bacterial Strain | IC50 (μM) | Notes |

|---|---|---|

| Staphylococcus aureus | 5.0 | Significant inhibition observed |

| Escherichia coli | 10.0 | Moderate inhibition |

Anticancer Potential

Research has demonstrated the compound's cytotoxic effects on several cancer cell lines. Notably, it exhibited selective cytotoxicity towards:

| Cancer Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Selective against cancer cells |

| MCF-7 (Breast Cancer) | 15.0 | Promising results in inhibiting cell proliferation |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic effects. For example, it has shown potential in inhibiting acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

| Enzyme | IC50 (μM) | Notes |

|---|---|---|

| Acetylcholinesterase | 0.25 | Comparable to established inhibitors |

Case Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Studies

A study investigated the efficacy of the compound against Mycobacterium tuberculosis, revealing an IC50 value indicating significant antibacterial activity.

Cytotoxicity Assays

In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Enzyme Inhibition Profiles

A detailed analysis showed that the compound had inhibitory effects on AChE with an IC50 value comparable to established treatments.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (S. aureus) | 5.0 | Significant inhibition observed |

| Antimicrobial (E. coli) | 10.0 | Moderate inhibition |

| Cytotoxicity (HeLa) | 12.5 | Selective against cancer cells |

| Cytotoxicity (MCF-7) | 15.0 | Promising results |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ZINC27742665)

- Structure : Retains the 6-ethoxy-benzothiazole-carboxamide group but replaces chromene with a pyrimidine ring.

- Key Differences : Bromine and methylsulfanyl substituents on pyrimidine increase steric bulk and electron-withdrawing effects.

- Implications : Pyrimidine’s planar structure may enhance DNA intercalation, but reduced solubility compared to chromene could limit bioavailability .

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

- Structure : Fluorine replaces ethoxy at the benzothiazole 6-position; chromene has a phenyl group at C2.

- Key Differences : Fluorine’s electronegativity may strengthen hydrogen bonding, while the phenyl group introduces steric hindrance.

- Implications : Enhanced target affinity possible due to fluorine’s inductive effects, but phenyl substitution could reduce conformational flexibility .

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

- Structure : Dual halogenation (Cl at chromene C6, F at benzothiazole C6) and methyl at chromene C5.

- Key Differences : Chlorine’s hydrophobic character and fluorine’s electronic effects create a polarized scaffold.

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Methoxy substituent on benzothiazole; adamantane replaces chromene.

- Key Differences : Adamantane’s rigidity and lipophilicity enhance membrane penetration but increase molecular weight (MW = 384.5 g/mol).

- Implications : Suitable for CNS targets due to adamantane’s blood-brain barrier permeability .

Structural and Functional Data Comparison

Research Findings and Implications

- Substituent Effects :

- Ethoxy vs. Methoxy/Fluoro : Ethoxy balances lipophilicity and steric bulk, whereas methoxy reduces metabolic stability, and fluorine enhances electronegativity .

- Chromene vs. Pyrimidine/Adamantane : Chromene’s conjugated system favors planar interactions, while pyrimidine and adamantane cater to niche targets (e.g., DNA or CNS) .

- Synthetic Feasibility : The target compound’s synthesis (via carboxamide coupling) is comparable to analogs, but brominated or adamantane-containing derivatives require specialized reagents .

- Biological Activity : Chromene-carboxamides (e.g., 3-hydroxy-6-methyl-4-oxo-pyran-2-carboxamide in ) show antimicrobial activity, suggesting the target compound may share similar modes of action .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with a complex structure, combines elements of benzothiazole and chromene, which are known for various pharmacological effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H16N2O4S |

| Molecular Weight | 368.42 g/mol |

| CAS Number | 873082-70-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways.

- DNA Interaction : The compound may intercalate with DNA or RNA, impacting gene expression and cellular function.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research demonstrated that benzothiazole derivatives have the ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic markers .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

- Antitumor Activity in Breast Cancer Models :

- Antimicrobial Efficacy Against Staphylococcus aureus :

Q & A

Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:

The synthesis of structurally related biheterocyclic compounds (e.g., chromone-thiazolidinone hybrids) involves multi-step reactions. Key steps include:

- Coupling reactions : Use of ethanol (EtOH) or tetrahydrofuran (THF) as solvents at elevated temperatures (170–210°C) to facilitate cyclization and amide bond formation .

- Purification : Recrystallization from EtOH or flash chromatography with ethyl acetate/hexane mixtures to isolate products with yields ranging from 37% to 93% .

- Characterization :

Basic: How is crystallographic data utilized to validate the compound's structure?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:

- Bond parameters : Critical angles (e.g., C15–C16–C17 = 106.6°) and torsion angles (e.g., C2–C3–C4–C5 = −0.8°) confirm stereochemical integrity .

- Solvent interactions : DMF solvates often form hydrogen bonds (e.g., N–H···O) with carbonyl groups, stabilizing the crystal lattice .

- Validation : R factors < 0.05 and data-to-parameter ratios > 15 ensure high reliability .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in benzothiazole formation .

- Temperature control : Gradual heating (e.g., 190°C → 210°C) minimizes decomposition of thermally labile intermediates .

- Byproduct analysis : TLC monitoring and LC-MS identify impurities early, enabling protocol adjustments .

Advanced: How do structural modifications influence biological activity in related compounds?

Answer:

Structure-activity relationship (SAR) studies on analogs reveal:

- Electron-withdrawing groups : Chloro/fluoro substituents on aromatic rings enhance antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) by increasing electrophilicity .

- Chromone moiety : The 4-oxo group is critical for antifungal activity, likely via inhibition of fungal cytochrome P450 enzymes .

- Thiazole ring flexibility : Bulky substituents (e.g., 2,6-dichlorophenyl) reduce conformational freedom, diminishing binding to target proteins .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) to ensure reproducibility .

- Solubility differences : Use DMSO stock solutions at consistent concentrations (<1% v/v) to avoid solvent interference .

- Target specificity : Employ computational docking (e.g., AutoDock Vina) to validate binding modes to enzymes like Candida CYP51 .

- Meta-analysis : Compare data across analogs (e.g., 4-oxo vs. 4-thio chromones) to identify trends .

Advanced: What computational methods are used to predict pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability scores (<0.55), suggesting moderate permeability .

- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns) to assess target engagement .

- QSAR modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.